2-(Bromomethyl)thiophene

Cross-coupling Reactivity Halogen leaving group

2-(Bromomethyl)thiophene (CAS 45438-73-1) is a heterocyclic building block consisting of a thiophene ring substituted with a bromomethyl group at the 2-position. This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of antispasmodics and semi-synthetic antibiotics, and also finds applications in materials science for the preparation of conjugated polymers and organic semiconductors.

Molecular Formula C5H5BrS
Molecular Weight 177.06 g/mol
CAS No. 45438-73-1
Cat. No. B1339593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)thiophene
CAS45438-73-1
Molecular FormulaC5H5BrS
Molecular Weight177.06 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CBr
InChIInChI=1S/C5H5BrS/c6-4-5-2-1-3-7-5/h1-3H,4H2
InChIKeyQZOBOLDDGXPTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)thiophene CAS 45438-73-1: Technical Baseline for Procurement and Research


2-(Bromomethyl)thiophene (CAS 45438-73-1) is a heterocyclic building block consisting of a thiophene ring substituted with a bromomethyl group at the 2-position. This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of antispasmodics and semi-synthetic antibiotics, and also finds applications in materials science for the preparation of conjugated polymers and organic semiconductors . Its key properties, including molecular weight (177.06 g/mol), boiling point (193.3±15.0 °C), and density (1.6±0.1 g/cm³), are well-defined [1].

2-(Bromomethyl)thiophene CAS 45438-73-1: Why Analogue Substitution Can Lead to Synthetic Failure


Direct substitution of 2-(Bromomethyl)thiophene with its chloro- analogue or regioisomers is not straightforward and often leads to suboptimal outcomes. The choice of halogen significantly impacts reaction kinetics, with bromine offering a markedly higher leaving group potential than chlorine in nucleophilic substitution and cross-coupling reactions . Similarly, the position of the bromomethyl group on the thiophene ring dictates regioselectivity; for instance, the 2-substituted isomer demonstrates distinct reactivity compared to the 3-substituted isomer, which can undergo different reaction pathways, such as Lewis acid-mediated domino reactions [1]. These fundamental differences in reactivity and selectivity necessitate a precise choice of the specific compound to ensure reaction success, yield, and purity. Therefore, substituting based solely on similar core structures without considering these key quantitative differentiators is a high-risk procurement strategy.

Quantitative Differentiation Guide for 2-(Bromomethyl)thiophene CAS 45438-73-1


Reactivity Comparison: 2-(Bromomethyl)thiophene vs. 2-(Chloromethyl)thiophene in Cross-Coupling Reactions

2-(Bromomethyl)thiophene exhibits superior reactivity as an electrophile in cross-coupling and nucleophilic substitution reactions compared to its chloro- analogue. This is a well-established principle in organic synthesis where the C-Br bond is weaker and more readily undergoes oxidative addition or nucleophilic attack than the C-Cl bond. For instance, while 2-(chloromethyl)thiophene requires conversion to a bromomethyl group via transhalogenation with NaBr to enable efficient cross-coupling with Grignard reagents, 2-(bromomethyl)thiophene can be used directly [1]. Furthermore, mechanistic studies indicate that the reaction of 2-thenyl bromide proceeds via a distinct free radical pathway, in contrast to the radical and radical ion pair intermediate formation observed with 2-thenyl chloride .

Cross-coupling Reactivity Halogen leaving group

Regioselectivity in Synthesis: Differentiating the 2- and 3-Isomers of Bromomethylthiophene

The position of the bromomethyl group on the thiophene ring dictates the compound's reactivity and application. 2-(Bromomethyl)thiophene is a versatile building block for generating 2,5-disubstituted thiophenes, which are valuable in pharmaceutical and materials science [1]. In contrast, the 3-isomer, 3-(bromomethyl)thiophene, is specifically employed in Lewis acid-mediated domino reactions with arenes and heteroarenes, leading to distinct molecular architectures not readily accessible from the 2-isomer [2].

Regioselectivity Isomer differentiation Thiophene functionalization

Physical Property Differentiation: Density and Boiling Point of 2-(Bromomethyl)thiophene

The physical properties of 2-(Bromomethyl)thiophene, such as its density and boiling point, are key parameters for its identification, handling, and purification. These values are often used to differentiate it from structurally similar compounds in a quality control or synthetic setting. For instance, its density is reported as 1.6±0.1 g/cm³, and its boiling point is 193.3±15.0 °C at 760 mmHg [1].

Physical properties Density Boiling point Material characterization

Biological Activity of Derivatives: Antithrombotic and Haemolytic Potential

Derivatives synthesized from 2-(bromomethyl)thiophene, specifically the 2-(bromomethyl)-5-aryl-thiophene series, have demonstrated quantifiable biological activities. In a study screening these novel compounds, compound 3f exhibited 69.7% haemolysis of blood cells, and compound 3i showed 33.6% haemolysis and 31.5% clot lysis (antithrombolytic activity) [1]. While 2-(bromomethyl)thiophene itself is not the active pharmaceutical ingredient, it serves as a crucial building block for creating libraries of compounds with these specific activities.

Antithrombotic Haemolytic Biological activity Drug discovery

Procurement-Driven Application Scenarios for 2-(Bromomethyl)thiophene CAS 45438-73-1


Synthesis of Antithrombotic and Haemolytic Drug Candidates

Researchers focused on discovering novel antithrombotic or haemolytic agents should prioritize 2-(bromomethyl)thiophene. It serves as a key intermediate for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, a class of compounds that has shown promising in vitro activity, with one derivative (3i) demonstrating 31.5% clot lysis and 33.6% haemolysis [1].

Building Block for Conjugated Polymers and Organic Semiconductors

For materials scientists developing organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or solar cells, 2-(bromomethyl)thiophene is a valuable monomer. Its bromomethyl group provides a versatile handle for polymerization and functionalization, enabling the synthesis of conjugated polymers with tailored electronic and optical properties [2].

Synthesis of Spasmolytic and Antibiotic Pharmaceutical Intermediates

Industrial chemists involved in the large-scale production of pharmaceuticals, particularly antispasmodic drugs and semi-synthetic antibiotics, should consider 2-(bromomethyl)thiophene. It is a well-established and widely used intermediate in these synthetic routes, making it a reliable and essential procurement item for this sector .

Preparation of Palladium Complexes for Green Catalysis

Catalysis researchers aiming to develop environmentally friendly reaction media should use 2-(bromomethyl)thiophene as a starting material. It can be reacted with N-methylbenzimidazole to form a thiophene-functionalized benzimidazolium salt, which is a precursor to a highly active Pd(II) complex for Suzuki-Miyaura couplings in water, thus offering a 'green' alternative to traditional organic solvents [3].

Technical Documentation Hub

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